molecular formula C9H15N3 B1468447 1-(cyclopentylmethyl)-1H-pyrazol-5-amine CAS No. 1247076-54-5

1-(cyclopentylmethyl)-1H-pyrazol-5-amine

Cat. No. B1468447
CAS RN: 1247076-54-5
M. Wt: 165.24 g/mol
InChI Key: FWLVHIRNRFSVTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a cyclopentylmethyl group attached to one of the carbon atoms in the ring. The exact structure would depend on the position of the cyclopentylmethyl group on the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. Pyrazoles are known to react with electrophiles, and the nitrogen atoms in the ring can act as a nucleophile in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are generally stable compounds, and the cyclopentylmethyl group would likely make the compound more hydrophobic .

Scientific Research Applications

Green Solvent Applications

“1-(cyclopentylmethyl)-1H-pyrazol-5-amine” is structurally similar to cyclopentyl methyl ether (CPME), a green solvent . Green solvents are less harmful and less toxic than conventional solvents, and they’re instrumental in reducing environmental harm . They’re used in various applications, including biomass conversion and biorefinery .

Production of Cyclopentyl Methyl Ether (CPME)

The production of CPME, a green solvent, involves the use of compounds like "1-(cyclopentylmethyl)-1H-pyrazol-5-amine" . CPME is almost immiscible with water and can be easily regenerated .

Organic Synthesis

Compounds like “1-(cyclopentylmethyl)-1H-pyrazol-5-amine” have seen increased use in organic synthesis . Over the past decade, there has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives .

Toxicological Assessment

The toxicological assessment of similar compounds can provide valuable information about their safety. For example, a toxicological assessment of CPME revealed lower body weights in rats exposed to high levels of the compound .

Pharmaceutical Applications

Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, “2-(cyclopentylmethyl)pyrazol-3-amine” could potentially have similar applications.

Synthetic Approaches

Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . These methods could potentially be applied to “2-(cyclopentylmethyl)pyrazol-3-amine”.

Drug Discovery Research

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, “2-(cyclopentylmethyl)pyrazol-3-amine” could potentially be used in the development of new drugs.

Advances in Pyrazole Derivatives Synthesis

There have been recent advances in the synthesis of pyrazole derivatives . These advances could potentially be applied to “2-(cyclopentylmethyl)pyrazol-3-amine”.

Future Directions

The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry, with many pyrazoles being investigated for their potential as therapeutic agents. The future research on “1-(cyclopentylmethyl)-1H-pyrazol-5-amine” could involve exploring its biological activity and potential uses in medicine .

properties

IUPAC Name

2-(cyclopentylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-9-5-6-11-12(9)7-8-3-1-2-4-8/h5-6,8H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLVHIRNRFSVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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